Benzaldehyde, 2-butoxy-5-methoxy-
Description
Benzaldehyde, 2-butoxy-5-methoxy- is a substituted benzaldehyde derivative featuring a butoxy group (–OC₄H₉) at the 2-position and a methoxy group (–OCH₃) at the 5-position of the benzene ring. Substituted benzaldehydes are critical in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and bioactivity .
Properties
CAS No. |
403507-38-0 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-butoxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-12-6-5-11(14-2)8-10(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
FFOPXTXCKNPWPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-butoxy-5-methoxy- typically involves the alkylation of 2-hydroxy-5-methoxybenzaldehyde. This process can be carried out by reacting 2-hydroxy-5-methoxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction is usually performed under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2-butoxy-5-methoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 2-butoxy-5-methoxybenzoic acid.
Reduction: 2-butoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2-butoxy-5-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring aldehydes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-butoxy-5-methoxy- depends on its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes that metabolize aldehydes, leading to the formation of reactive intermediates that can affect cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of Benzaldehyde, 2-butoxy-5-methoxy- with analogous compounds:
Reactivity and Stability
- Electron-Donating vs. Withdrawing Groups : The methoxy and butoxy groups in 2-butoxy-5-methoxy-benzaldehyde are electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, chloro () and difluoromethoxy () groups are electron-withdrawing, deactivating the ring .
- Aldehyde Reactivity : The butoxy group’s steric bulk may protect the aldehyde moiety from nucleophilic attacks, enhancing stability compared to smaller substituents like hydroxy or methoxy .
Physicochemical Properties
- Lipophilicity : The butoxy group imparts higher hydrophobicity (logP ~3.5 estimated) compared to hydroxy (logP ~1.2 for 2-hydroxy-5-methoxy-benzaldehyde) or methoxy derivatives, influencing membrane permeability in biological systems .
- Solubility : Compounds with polar groups (e.g., –OH in ) exhibit higher aqueous solubility, whereas 2-butoxy-5-methoxy-benzaldehyde is likely more soluble in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
